molecular formula C19H19ClN2O2S B2931593 N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 681228-52-4

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide

Cat. No.: B2931593
CAS No.: 681228-52-4
M. Wt: 374.88
InChI Key: VPPUTXNVTJWMCL-UHFFFAOYSA-N
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Description

N-(6-Chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide is a benzothiazole-derived compound characterized by a 6-chloro-substituted benzothiazole core linked to a benzamide moiety via an amide bond. The benzamide ring is further substituted with a pentyloxy chain at the para position. This structure combines electron-withdrawing (chloro) and lipophilic (pentyloxy) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-2-3-4-11-24-15-8-5-13(6-9-15)18(23)22-19-21-16-10-7-14(20)12-17(16)25-19/h5-10,12H,2-4,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPUTXNVTJWMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide typically involves the reaction of 6-chlorobenzo[d]thiazole-2-amine with 4-(pentyloxy)benzoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs differ primarily in substituents on the benzothiazole and benzamide rings. Key comparisons include:

Compound Benzothiazole Substituent Benzamide Substituent Key Structural Differences
N-(6-Chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide 6-Cl 4-pentyloxy Reference compound; chloro enhances electrophilicity, pentyloxy increases lipophilicity.
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) 6-NH₂ Unsubstituted Amino group improves solubility but reduces stability compared to chloro .
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide 6-OCH₃ 4-OCH₃ Methoxy groups are electron-donating, reducing reactivity compared to chloro/pentyloxy .
N-(Benzo[d]thiazol-2-yl)-4-(2-azidoethoxy-triethyleneglycol)benzamide Unsubstituted 4-(triethylene glycol-azido) Polar azido-polyethylene glycol chain enhances aqueous solubility .
N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)benzamide 6-Cl 4-SO₂CH₃, dimethylaminopropyl Sulfonyl and dimethylamino groups introduce strong polarity and basicity .

Key Observations :

  • Chloro vs. Amino Groups: The 6-Cl substituent in the target compound likely improves metabolic stability but reduces solubility compared to the 6-NH₂ analog (ABTB) .
Physicochemical Properties

Data from analogs suggest trends in melting points, solubility, and synthetic yields:

Compound Melting Point (°C) Yield (%) Solubility Reference
This compound Not reported Not reported Likely low (high lipophilicity)
N-(Benzo[d]thiazol-2-yl)-4-(prop-2-yn-1-yloxy)benzamide 177.2 83 Moderate (polar alkyne group)
N-(5-Methoxybenzo[d]thiazol-2-yl)-4-ethylpiperazine-benzamide 145.0 78 High (piperazine enhances polarity)
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide Not reported Not reported Moderate (methoxy balances polarity)
Triazole-linked benzothiazole derivatives 274–297 34–57 Low (rigid aromatic systems)

Key Observations :

  • Melting Points : Bulky or rigid substituents (e.g., triazoles) increase melting points, while flexible chains (e.g., pentyloxy) may lower them .
  • Synthetic Yields : Yields for benzothiazole derivatives typically range from 34% to 90%, with polar substituents (e.g., piperazine) favoring higher yields due to improved reaction kinetics .

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The molecular formula for this compound is C17H19ClN2O2SC_{17}H_{19}ClN_{2}O_{2}S. The synthesis typically involves the reaction of 6-chlorobenzo[d]thiazole-2-amine with 4-(pentyloxy)benzoic acid , using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the activity of specific enzymes involved in cell proliferation, potentially leading to reduced tumor growth. The mechanism of action appears to involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation .

The biological effects of this compound are attributed to its interaction with various molecular targets, including:

  • Enzymes : Inhibition of specific kinases involved in cancer progression.
  • Receptors : Binding to receptors that modulate cellular signaling pathways.

This interaction can lead to downstream effects such as apoptosis in cancer cells and inhibition of bacterial growth .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful.

Compound NameBiological ActivityStructural Features
6-chloro-2-mercaptobenzothiazoleAntimicrobialContains a thiol group
2-amino-6-chlorobenzothiazoleAnticancerAmino group enhances reactivity
N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamideAntimicrobial, anticancerMethyl group affecting lipophilicity

This compound stands out due to its unique combination of functional groups, which enhances its lipophilicity and potential bioavailability .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as a therapeutic agent .
  • Mechanistic Insights : Further research has elucidated the mechanism by which this compound inhibits cell proliferation through the downregulation of anti-apoptotic proteins, thereby promoting cell death in malignant cells .

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